3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine
Overview
Description
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine is a heterocyclic compound that features both pyridazine and imidazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and dimethyl substituents on the imidazole ring enhances its chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as 3-chloro-6-(4,5-dimethyl-1h-imidazol-1-yl)pyridazine, have a broad range of biological activities . They can interact with various biological targets, leading to different effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some imidazole derivatives can inhibit the growth of bacteria, while others can reduce inflammation or prevent the growth of tumors .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
Imidazole is a highly soluble compound , which suggests that this compound may also be highly soluble and could have good bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels .
Action Environment
It is known that the efficacy and stability of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an amido-nitrile precursor.
Coupling with Pyridazine: The final step involves coupling the chloro-substituted imidazole with a pyridazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation to form N-oxides or reduction to form dihydroimidazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Scientific Research Applications
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1H-imidazole: Lacks the pyridazine ring, making it less versatile in terms of reactivity and applications.
6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine: Lacks the chloro substituent, which may reduce its biological activity.
Uniqueness
3-chloro-6-(4,5-dimethyl-1H-imidazol-1-yl)pyridazine is unique due to the combination of chloro and dimethyl substituents on the imidazole ring, coupled with the pyridazine moiety. This unique structure enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-chloro-6-(4,5-dimethylimidazol-1-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-7(2)14(5-11-6)9-4-3-8(10)12-13-9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIDCXRYXNUFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NN=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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